Medifoxamine N-oxide
CAS No.: 108332-76-9
Cat. No.: VC20748095
Molecular Formula: C16H19NO3
Molecular Weight: 273.33 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 108332-76-9 |
---|---|
Molecular Formula | C16H19NO3 |
Molecular Weight | 273.33 g/mol |
IUPAC Name | N,N-dimethyl-2,2-diphenoxyethanamine oxide |
Standard InChI | InChI=1S/C16H19NO3/c1-17(2,18)13-16(19-14-9-5-3-6-10-14)20-15-11-7-4-8-12-15/h3-12,16H,13H2,1-2H3 |
Standard InChI Key | CIWNRPOALOVACD-UHFFFAOYSA-N |
SMILES | C[N+](C)(CC(OC1=CC=CC=C1)OC2=CC=CC=C2)[O-] |
Canonical SMILES | C[N+](C)(CC(OC1=CC=CC=C1)OC2=CC=CC=C2)[O-] |
Chemical Properties and Structure
Medifoxamine N-oxide possesses distinctive chemical characteristics that define its behavior in biological systems and synthesis reactions. The compound's fundamental chemical properties are summarized in the following table:
Property | Value |
---|---|
CAS Number | 108332-76-9 |
Molecular Formula | C16H19NO3 |
Molecular Weight | 273.33 g/mol |
IUPAC Name | N,N-dimethyl-2,2-diphenoxyethanamine oxide |
Standard InChI | InChI=1S/C16H19NO3/c1-17(2,18)13-16(19-14-9-5-3-6-10-14)20-15-11-7-4-8-12-15/h3-12,16H,13H2,1-2H3 |
Standard InChIKey | CIWNRPOALOVACD-UHFFFAOYSA-N |
SMILES | CN+(CC(OC1=CC=CC=C1)OC2=CC=CC=C2)[O-] |
The chemical structure of Medifoxamine N-oxide features a central nitrogen atom with two methyl groups and an oxygen atom forming the N-oxide functional group. The molecule also contains two phenoxy groups connected through a central carbon, creating a diphenoxyethyl moiety attached to the N-oxide group.
The oxygen bonded to the nitrogen atom in the N-oxide structure significantly influences the compound's electronic distribution, affecting both its physical properties and chemical reactivity. This structural modification can impact the compound's lipophilicity, solubility, and interaction with biological receptors.
Synthesis Methods
Oxidation of Medifoxamine
The primary method for synthesizing Medifoxamine N-oxide involves the oxidation of Medifoxamine using appropriate oxidizing agents. This synthetic pathway typically employs hydrogen peroxide or peracids as oxidizing agents under controlled conditions. The general reaction can be represented as follows:
Medifoxamine + Oxidizing Agent → Medifoxamine N-oxide
This oxidation reaction requires carefully controlled conditions to ensure complete conversion of the starting material without degradation. The specific reaction parameters, including temperature, solvent selection, and reaction time, play crucial roles in determining the yield and purity of the final product.
Reaction Conditions and Optimization
The synthesis of Medifoxamine N-oxide requires precise control of reaction conditions to maximize yield and minimize side reactions. Factors such as the concentration of oxidizing agents, reaction temperature, and pH can significantly impact the outcome of the synthesis. Typically, the reaction is performed in a suitable solvent that can stabilize both the reactant and product while facilitating the oxidation process.
Clinical Applications and Research
Current Research Status
As noted in the available literature, clinical investigations into Medifoxamine N-oxide are still in progress. These studies aim to determine the compound's therapeutic efficacy, optimal dosing regimens, and potential side effects. The ongoing nature of these trials suggests that Medifoxamine N-oxide remains an active area of research in psychopharmacology.
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